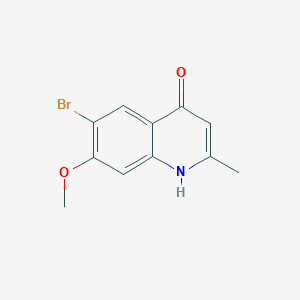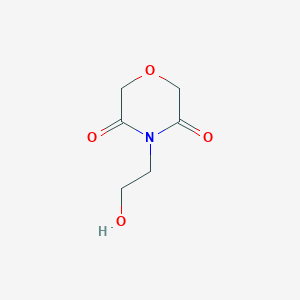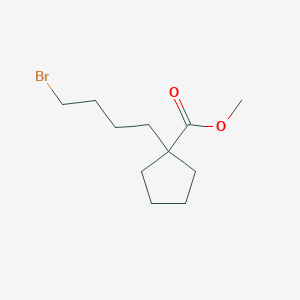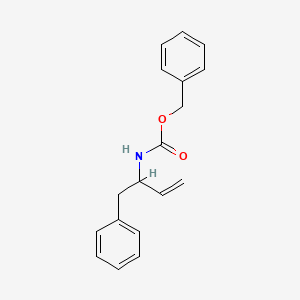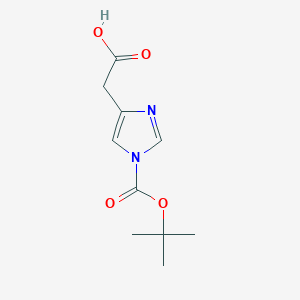
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid typically involves the protection of the imidazole ring with a Boc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-imidazoleacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetic acid moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
科学研究应用
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the imidazole ring to participate in specific reactions without interference. The acetic acid moiety can form hydrogen bonds and ionic interactions, facilitating binding to enzymes and receptors .
相似化合物的比较
Similar Compounds
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]acetic acid: Similar in structure but contains a piperidine ring instead of an imidazole ring.
2-[1-(Tert-butoxycarbonyl)pyrazol-4-yl]acetic acid: Contains a pyrazole ring, offering different reactivity and applications.
2-[1-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]acetic acid: Features a spirocyclic structure, providing unique steric and electronic properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is unique due to its imidazole ring, which imparts specific electronic and steric characteristics. This makes it particularly useful in the synthesis of biologically active molecules and in the study of enzyme mechanisms .
属性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-5-7(11-6-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI 键 |
HIEIRMXFSAQASI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-[2-(3-Azidophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8433747.png)
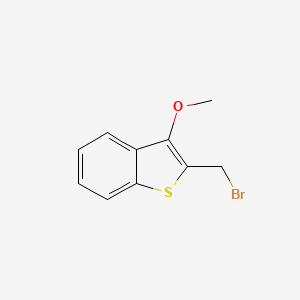
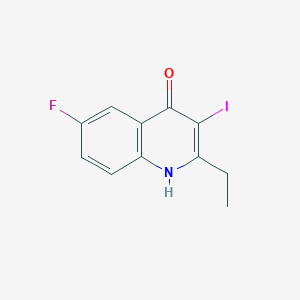
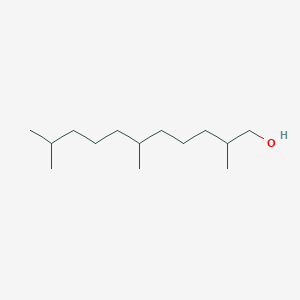

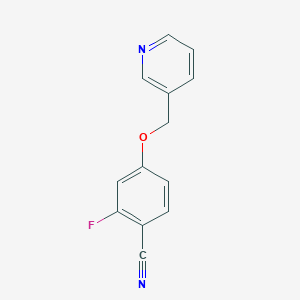
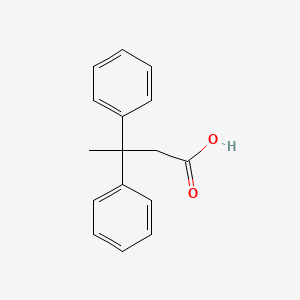
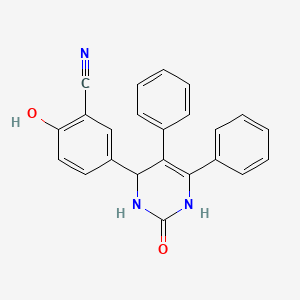
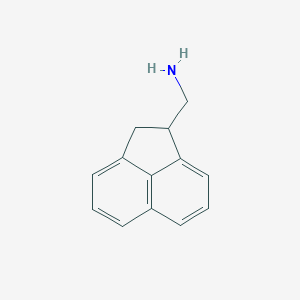
![2-Ethyl-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B8433837.png)
